![molecular formula C34H29ClN5O7PS B12429427 (S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)
(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DC4, also known as Dow Corning 4 Electrical Insulating Compound, is a silicone-based compound with a grease-like consistency. It is primarily used for its excellent dielectric strength and electrical insulating properties. This compound is highly water-repellent and adheres well to dry metals, ceramics, rubber, plastics, and insulating resins. It is widely used in various industries, including automotive, aerospace, and electronics, for sealing and lubricating purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: DC4 is synthesized by combining polydimethylsiloxane fluids with an inert silica filler. The process involves the thorough mixing of these components to achieve a homogeneous grease-like material. The synthesis is typically carried out under controlled conditions to ensure the desired consistency and properties of the final product .
Industrial Production Methods: In industrial settings, DC4 is produced using automated equipment that ensures consistent quality and efficiency. The compound can be applied by hand, brushing, or wiping, and can also be dispersed in solvents such as xylene, mineral spirits, and methyl ethyl ketone for thinner consistency .
Análisis De Reacciones Químicas
Types of Reactions: DC4 is chemically stable and does not undergo significant chemical reactions under normal conditions. It is resistant to oxidation and thermal degradation, making it suitable for use in high-temperature environments .
Common Reagents and Conditions: DC4 is insoluble in water, methanol, ethanol, and mineral oil but is soluble in mineral spirits and methyl ethyl ketone. It can be applied using various methods, including brushing, dipping, and spraying .
Major Products Formed: Due to its stability, DC4 does not form major reaction products under typical usage conditions. Its primary function is to provide insulation and lubrication without undergoing chemical changes .
Aplicaciones Científicas De Investigación
DC4 has a wide range of applications in scientific research and industry:
Chemistry: Used as a dielectric insulator in various chemical processes and experiments.
Biology: Employed in laboratory settings to seal and lubricate equipment, ensuring moisture resistance and electrical insulation.
Medicine: Utilized in medical devices and equipment for its non-reactive and stable properties.
Industry: Widely used in automotive, aerospace, and electronics industries for sealing, lubricating, and insulating purposes
Mecanismo De Acción
DC4 exerts its effects through its physical properties rather than chemical interactions. Its high dielectric strength and water-repellent nature make it an effective insulator and sealant. The compound adheres well to various surfaces, providing a moisture-proof seal and reducing the risk of electrical failures .
Comparación Con Compuestos Similares
MOLYKOTE 4 Electrical Insulating Compound: Similar in composition and properties, used for sealing and insulating purposes.
Versilube G624 Dielectric Compound: An alternative to DC4, offering similar dielectric strength and water-repellent properties.
Uniqueness: DC4 stands out due to its excellent thermal oxidation stability and compatibility with a wide range of materials, including metals, ceramics, rubber, and plastics. Its ability to retain its grease-like consistency over a wide temperature range (-55°C to 200°C) makes it highly versatile and reliable .
Propiedades
Fórmula molecular |
C34H29ClN5O7PS |
|---|---|
Peso molecular |
718.1 g/mol |
Nombre IUPAC |
[(1S)-1-(chloromethyl)-3-[5-[[5-(3-sulfanylpropanoylamino)-1H-indole-2-carbonyl]amino]-1H-indole-2-carbonyl]-1,2-dihydrobenzo[e]indol-5-yl] dihydrogen phosphate |
InChI |
InChI=1S/C34H29ClN5O7PS/c35-16-20-17-40(29-15-30(47-48(44,45)46)23-3-1-2-4-24(23)32(20)29)34(43)28-14-19-12-22(6-8-26(19)39-28)37-33(42)27-13-18-11-21(5-7-25(18)38-27)36-31(41)9-10-49/h1-8,11-15,20,38-39,49H,9-10,16-17H2,(H,36,41)(H,37,42)(H2,44,45,46)/t20-/m1/s1 |
Clave InChI |
PWGCKOQNKYABMN-HXUWFJFHSA-N |
SMILES isomérico |
C1[C@H](C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)CCS)C=C(C7=CC=CC=C72)OP(=O)(O)O)CCl |
SMILES canónico |
C1C(C2=C(N1C(=O)C3=CC4=C(N3)C=CC(=C4)NC(=O)C5=CC6=C(N5)C=CC(=C6)NC(=O)CCS)C=C(C7=CC=CC=C72)OP(=O)(O)O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


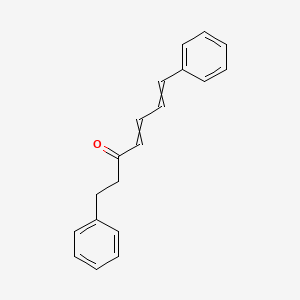
![9H-Xanthen-9-one, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-3,4,6,8-tetrahydroxy-1-(3-methyl-2-butenyl)-](/img/structure/B12429347.png)
![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)

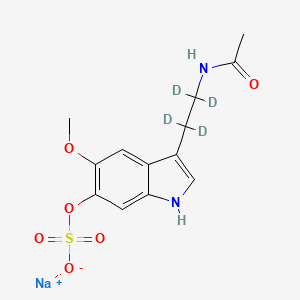
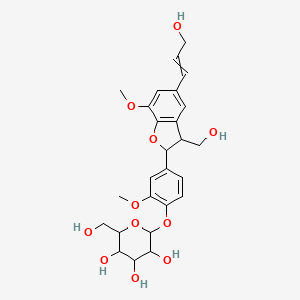
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12429398.png)
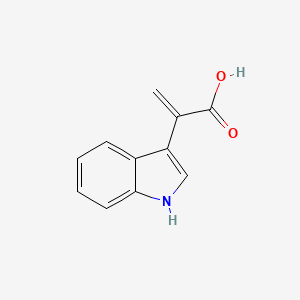
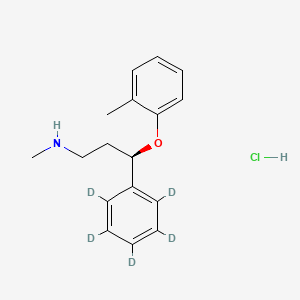
![Methyl 14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12429405.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/structure/B12429413.png)
![4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12429420.png)
![Methyl 5-cyanofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B12429421.png)
![[(2R,3S,4S,6R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1R,5S)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate](/img/structure/B12429424.png)
